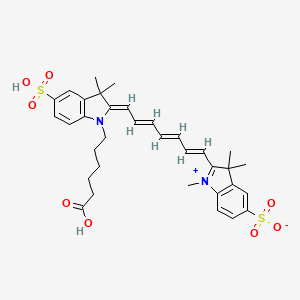
Sulfo-Cy7 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its high extinction coefficients and bright fluorescence. This compound is particularly useful in biological imaging due to its ability to emit light in the near-infrared range, which penetrates tissues more effectively than visible light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridge between two nitrogen atoms. The synthesis typically involves the use of indolenine derivatives and various reagents to introduce sulfonate groups, which enhance the water solubility of the dye .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy7 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach the dye to various biomolecules, such as proteins and nucleic acids .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds with amine groups on biomolecules .
Major Products Formed
The major products formed from these reactions are conjugates of this compound with biomolecules, which can be used for various imaging and diagnostic applications .
Applications De Recherche Scientifique
Sulfo-Cy7 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking purposes
Medicine: Utilized in diagnostic imaging techniques, such as near-infrared fluorescence imaging, to visualize tissues and organs
Industry: Applied in the development of biosensors and other diagnostic tools
Mécanisme D'action
Sulfo-Cy7 carboxylic acid exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the dye absorbs the energy and re-emits it as near-infrared light. This property allows it to be used as a marker in various imaging techniques. The molecular targets and pathways involved include the specific binding sites on biomolecules to which the dye is conjugated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy7.5 carboxylic acid: Similar to Sulfo-Cy7 carboxylic acid but with a longer polymethine bridge, resulting in slightly different spectral properties
Cy7 carboxylic acid: A non-sulfonated version of the dye, which is less water-soluble but has similar fluorescence properties.
Uniqueness
This compound is unique due to its high water solubility and bright near-infrared fluorescence, making it particularly suitable for biological applications where aqueous environments are common .
Propriétés
Formule moléculaire |
C34H40N2O8S2 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
Clé InChI |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


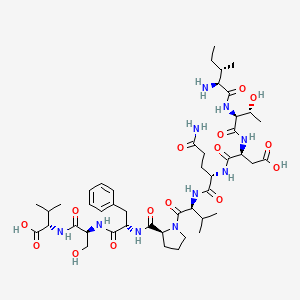
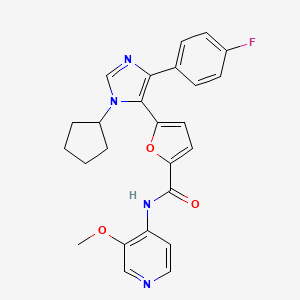
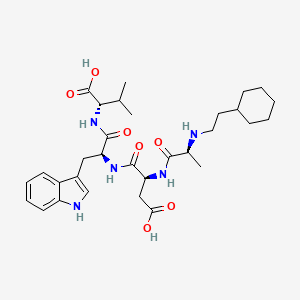
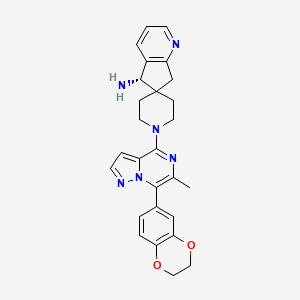
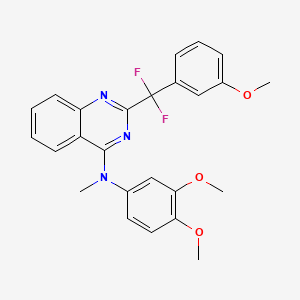
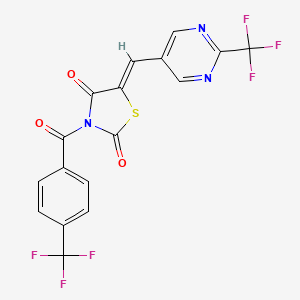
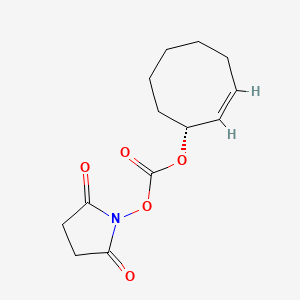
![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
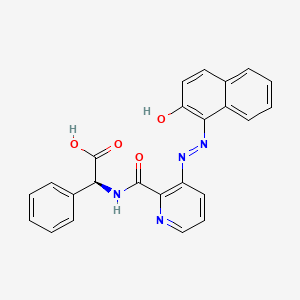
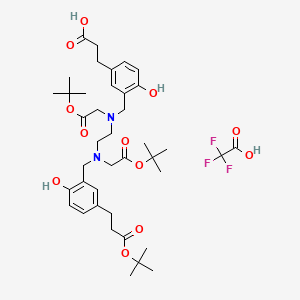


![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

